S-epinastine

Description

Properties

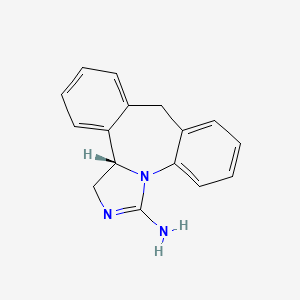

Molecular Formula |

C16H15N3 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

(6S)-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine |

InChI |

InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18)/t15-/m1/s1 |

InChI Key |

WHWZLSFABNNENI-OAHLLOKOSA-N |

SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N |

Isomeric SMILES |

C1[C@@H]2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of S-epinastine in preclinical studies?

- Methodological Answer : Physicochemical characterization should follow standardized protocols for solubility, stability, and stereochemical purity. For example:

- Solubility : Use high-performance liquid chromatography (HPLC) under varying pH conditions to assess aqueous solubility .

- Stability : Conduct accelerated degradation studies (e.g., thermal, photolytic) with mass spectrometry (MS) to identify degradation products .

- Stereochemical Analysis : Employ chiral chromatography or nuclear magnetic resonance (NMR) to confirm the enantiomeric purity of this compound, as stereospecificity impacts pharmacological activity .

- Data Table Reference :

| Parameter | Method | Key Metrics |

|---|---|---|

| Aqueous Solubility | HPLC (pH 1.2–7.4) | mg/mL at 25°C |

| Thermal Stability | Forced degradation (40°C/75% RH) | % Degradation over 30 days |

| Enantiomeric Excess | Chiral HPLC | >98% S-enantiomer |

Q. How should researchers design controlled experiments to assess the efficacy of this compound in allergic response models?

- Methodological Answer : Utilize in vivo models (e.g., murine IgE-mediated hypersensitivity) with blinded, randomized allocation to treatment (this compound) and control (vehicle or comparator antihistamine) groups. Key considerations:

- Dose-Response Curves : Include at least three dose levels to establish efficacy thresholds .

- Outcome Measures : Quantify histamine release (ELISA), mast cell degranulation (β-hexosaminidase assay), and clinical symptoms (e.g., edema scoring) .

- Ethical Compliance : Adhere to institutional guidelines for animal welfare, including sample size justification to minimize unnecessary use .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reported binding affinities of this compound across different in vitro assays?

- Methodological Answer : Contradictions in binding data (e.g., Ki values in radioligand vs. fluorescence-based assays) require:

- Methodological Audit : Compare assay conditions (e.g., buffer composition, temperature, receptor isoform specificity) .

- Orthogonal Validation : Replicate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

- Data Normalization : Adjust for nonspecific binding using negative controls (e.g., excess unlabeled ligand) and report normalized values with confidence intervals .

Q. How can computational modeling be integrated with experimental data to elucidate the stereospecific interactions of this compound with histamine receptors?

- Methodological Answer : Combine molecular dynamics (MD) simulations with mutagenesis studies:

- Docking Studies : Use crystal structures of H1 receptors (e.g., PDB ID 3RZE) to model this compound binding poses, focusing on chiral center interactions .

- In Silico Mutagenesis**: Predict critical residues (e.g., Lys191, Asp107) and validate via site-directed mutagenesis and functional assays (e.g., cAMP inhibition) .

- Free Energy Calculations : Apply MM-GBSA to quantify enantiomer-specific binding energies and correlate with experimental IC50 values .

Q. What frameworks are suitable for formulating hypothesis-driven research questions on this compound's off-target effects?

- Methodological Answer : Apply the PICO framework to structure the inquiry:

- Population (P) : In vitro neuronal cell lines or ex vivo tissue models.

- Intervention (I) : this compound at clinically relevant concentrations (e.g., 1–10 µM).

- Comparison (C) : Baseline activity or comparator agents (e.g., first-gen antihistamines).

- Outcome (O) : Off-target receptor activation (e.g., serotonin transporters, ion channels) via calcium flux assays .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound's pharmacokinetic (PK) profiles across species?

- Methodological Answer :

- Interspecies Scaling : Apply allometric principles (e.g., body surface area normalization) to adjust doses between rodents and humans .

- Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites and assess their activity contributions .

- Reporting Standards : Clearly document experimental variables (e.g., fasting state, administration route) to enhance cross-study comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.